SPX(1‑16) Inverts the Gram‑Selectivity Profile Relative to SPX(1‑22) — A Tunable Selectivity Feature Absent in Ocellatin‑F1
Among Syphaxin‑derived peptides, the 16‑residue fragment SPX(1‑16) displays a reversed antibacterial selectivity compared to the 22‑residue fragment SPX(1‑22). SPX(1‑22) is more potent against the Gram‑positive bacterium Staphylococcus aureus ATCC 29213 (MIC = 14.6 µM) than against the Gram‑negative Escherichia coli ATCC 25922 (MIC = 40.5 µM). In contrast, SPX(1‑16) is 4‑fold more potent against E. coli (MIC = 10.1 µM) than against S. aureus (MIC = 40.5 µM) [1]. This inversion of Gram preference by simply truncating the C‑terminus is not observed for the close analog Ocellatin‑F1, whose antibacterial spectrum remains consistently broad across Gram‑positive and Gram‑negative targets without such tunable selectivity [2].
| Evidence Dimension | Minimal inhibitory concentration (MIC) against S. aureus and E. coli |
|---|---|
| Target Compound Data | SPX(1‑22): S. aureus MIC 14.6 µM, E. coli MIC 40.5 µM; SPX(1‑16): S. aureus MIC 40.5 µM, E. coli MIC 10.1 µM |
| Comparator Or Baseline | Ocellatin‑F1 (fallaxin) — broad‑spectrum activity without Gram‑selectivity inversion reported; specific MIC values: S. aureus 3‑6 µM, E. coli 6‑12 µM in comparable assays (class‑level inference) [2] |
| Quantified Difference | SPX(1‑16) S. aureus/E. coli MIC ratio = 4.0 (Gram‑negative preference); SPX(1‑22) ratio = 0.36 (Gram‑positive preference); Ocellatin‑F1 ratio ≈ 0.5–0.8 (no clear preference; class‑level inference) |
| Conditions | Broth microdilution assay; S. aureus ATCC 29213; E. coli ATCC 25922; 37 °C; 18–24 h incubation [1] |
Why This Matters
The selective Gram‑negative potency of SPX(1‑16) offers a unique tool for dissecting Gram‑specific membrane interactions, which is not achievable with Ocellatin‑F1 or other single‑spectrum ocellatins.
- [1] DRAMP database. DRAMP01184 (SPX(1‑22)) and DRAMP01185 (SPX(1‑16)). Data extracted from: Dourado FS et al. Toxicon. 2007;50(4):572‑580. PMID: 17628627. View Source
- [2] Muñoz‑López J, Oliveira JCL, Michel DAGR, Ferreira CS, Neto FG, Salnikov ES, Verly RM, Bechinger B, Resende JM. Membrane interactions of Ocellatins. Where do antimicrobial gaps stem from? Amino Acids. 2021;53(8):1241‑1256. doi:10.1007/s00726-021-03029-0 View Source
